molecular formula C13H10N2O2 B5177404 2,7-diamino-9H-xanthen-9-one

2,7-diamino-9H-xanthen-9-one

Cat. No.: B5177404
M. Wt: 226.23 g/mol
InChI Key: ATLPNNQYMFUNKY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including 2,7-diamino-9H-xanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods: Industrial production of xanthones often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of xanthone synthesis . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diamino-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,7-diamino-9H-xanthen-9-one include other xanthone derivatives such as 2-hydroxyxanthones, 3-hydroxyxanthones, and various dihydroxyxanthones . These compounds share the xanthone scaffold but differ in their substituents, leading to variations in their biological activities.

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique properties and biological activities. The presence of amino groups at positions 2 and 7 enhances its potential as a therapeutic agent, particularly in anti-cancer and anti-inflammatory applications .

Properties

IUPAC Name

2,7-diaminoxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLPNNQYMFUNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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